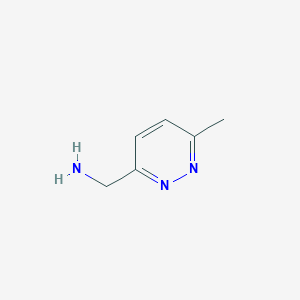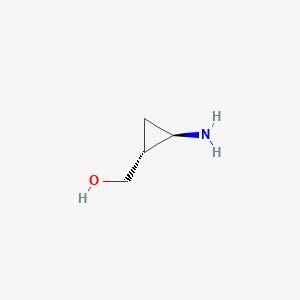![molecular formula C11H14F3N B1455651 3-[3-(Trifluoromethyl)phenyl]butan-1-amine CAS No. 1225961-33-0](/img/structure/B1455651.png)
3-[3-(Trifluoromethyl)phenyl]butan-1-amine
Overview
Description
3-[3-(Trifluoromethyl)phenyl]butan-1-amine is a chemical compound with the CAS Number: 1225961-33-0 . It has a molecular weight of 217.23 . This compound is traditionally challenging to access and provides a chemically differentiated building block for organic synthesis and medicinal chemistry .
Molecular Structure Analysis
The IUPAC name of this compound is 3-[3-(trifluoromethyl)phenyl]butylamine . The InChI code is 1S/C11H14F3N/c1-8(5-6-15)9-3-2-4-10(7-9)11(12,13)14/h2-4,7-8H,5-6,15H2,1H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature and shipping temperature are not specified in the search results .Scientific Research Applications
Synthesis of Cinacalcet HCl
- Scientific Field : Organic Chemistry
- Application Summary : “3-[3-(Trifluoromethyl)phenyl]butan-1-amine” is used in the synthesis of Cinacalcet HCl, a calcimimetic drug approved for the treatment of secondary hyperparathyroidism in patients with chronic renal disease and for the treatment of hypercalcemia in patients with parathyroid carcinoma .
- Methods of Application : The protocol required a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by Pd (OAc) 2 in the presence of nBu 4 NOAc (tetrabutylammonium acetate), followed by the hydrogenation reaction of the crude mixture of products in a cascade process .
- Results or Outcomes : The procedure was developed under conventional heating conditions as well as under microwave-assisted conditions. The obtained mixture of 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene, impure for ethyl 3-(3-trifluoromethylphenyl) propanoate, was finally treated, under mild conditions, with potassium diisobutyl- tert -butoxyaluminum hydride (PDBBA) to obtain after hydrolysis 3-(3-trifluoromethylphenyl)propanal, in an excellent overall yield and very high purity .
Synthesis of Fluoxetine
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : “3-[3-(Trifluoromethyl)phenyl]butan-1-amine” is used in the synthesis of Fluoxetine, a selective serotonin reuptake inhibitor (SSRI) used as an antidepressant drug . It is used to treat conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder .
- Methods of Application : The chemical name for fluoxetine is N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine . The exact synthesis process is proprietary information of the pharmaceutical company.
- Results or Outcomes : Fluoxetine has been widely used and has shown effectiveness in treating the aforementioned conditions .
Building Block for Organic Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : “3-[3-(Trifluoromethyl)phenyl]butan-1-amine” provides a chemically differentiated building block for organic synthesis and medicinal chemistry .
- Methods of Application : This hindered amine is traditionally challenging to access, but it is specifically used for the preparation of drug candidates containing hindered amine motifs .
- Results or Outcomes : The exact outcomes depend on the specific synthesis process and the target compound .
Synthesis of Trifluoromethyl Group-Containing Drugs
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : “3-[3-(Trifluoromethyl)phenyl]butan-1-amine” is used in the synthesis of various FDA-approved drugs that contain the trifluoromethyl (TFM, -CF3) group . These drugs have been approved over the last 20 years and have been used for various diseases and disorders .
- Methods of Application : The exact synthesis process is proprietary information of the pharmaceutical companies. However, the review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
- Results or Outcomes : The exact outcomes depend on the specific synthesis process and the target compound. However, these drugs have been found to exhibit numerous pharmacological activities .
Building Block for Organic Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : “3-[3-(Trifluoromethyl)phenyl]butan-1-amine” provides a chemically differentiated building block for organic synthesis and medicinal chemistry . It is specifically used for the preparation of drug candidates containing hindered amine motifs .
- Methods of Application : This hindered amine is traditionally challenging to access, but it is specifically used for the preparation of drug candidates containing hindered amine motifs .
- Results or Outcomes : The exact outcomes depend on the specific synthesis process and the target compound .
Safety And Hazards
properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-8(5-6-15)9-3-2-4-10(7-9)11(12,13)14/h2-4,7-8H,5-6,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBOWSYPTSEMCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)C1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Trifluoromethyl)phenyl]butan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde dihydrochloride](/img/structure/B1455570.png)
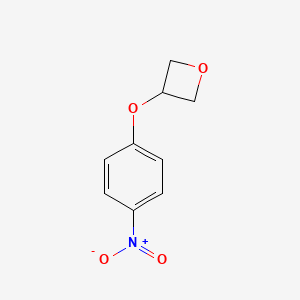
![2,2,2-trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide](/img/structure/B1455573.png)
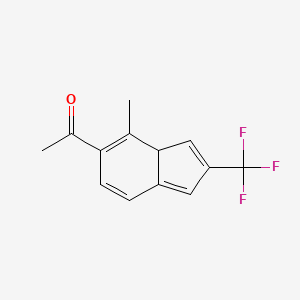
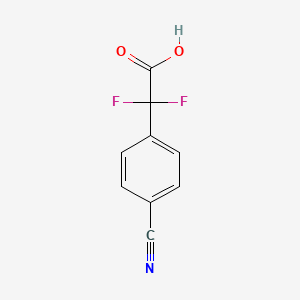
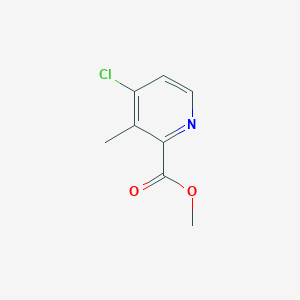
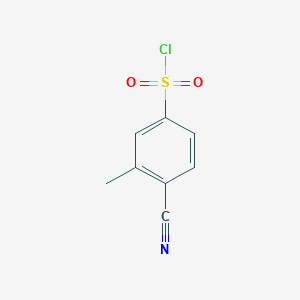
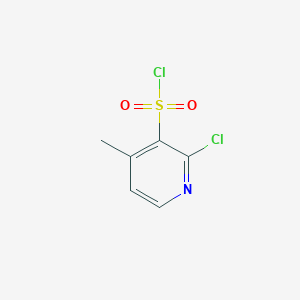
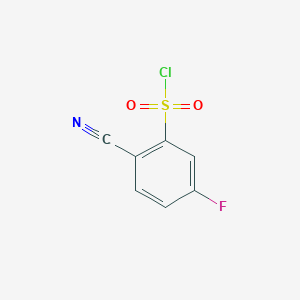
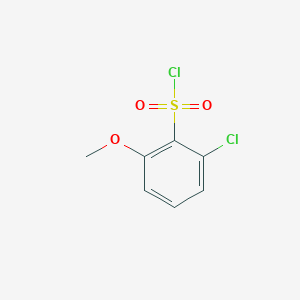
![7-Methylthieno[3,2-d]pyrimidine](/img/structure/B1455585.png)
![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B1455586.png)
